molecular formula C8H17N3O B3059346 2-(azepan-1-yl)-N'-hydroxyethanimidamide CAS No. 98487-54-8

2-(azepan-1-yl)-N'-hydroxyethanimidamide

Cat. No. B3059346
CAS RN: 98487-54-8
M. Wt: 171.24 g/mol
InChI Key: FMLZDRMKPOUTQO-UHFFFAOYSA-N
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Description

Azepanes are a class of organic compounds containing a seven-membered saturated ring with one nitrogen atom . They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of azepane derivatives often involves cyclization reactions . For example, the compound 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol has been synthesized experimentally using the Petasis reaction .


Molecular Structure Analysis

Azepanes have a seven-membered ring structure with one nitrogen atom . The exact structure of “2-(azepan-1-yl)-N’-hydroxyethanimidamide” would depend on the specific arrangement of the hydroxyethanimidamide group on the azepane ring.


Chemical Reactions Analysis

The chemical reactions involving azepanes can vary widely depending on the specific substituents attached to the azepane ring. For instance, azepanes can undergo reactions such as alkylation, acylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely depending on their specific structure. For example, 2-(1-Azepanyl)ethanol has a molecular weight of 143.23 g/mol and a density of 1.0±0.1 g/cm^3 .

Scientific Research Applications

Protein Kinase Inhibition

  • Azepane derivatives have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, especially those with specific structural modifications, have shown significant inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).

Analysis of Azepane Isomers

  • Research has been conducted to identify and analyze azepane isomers of certain compounds, demonstrating the importance of structural analysis in the identification of unregulated drugs (Nakajima et al., 2012).

Nonlinear Optical Properties

  • Studies on the nonlinear optical (NLO) properties of azepane derivatives have been performed. These studies explore the electronic properties and potential applications of these compounds in optical technologies (Ulaş, 2020).

Interaction with Gold (III)

  • The interaction of azepane derivatives with gold (III) has been investigated, suggesting potential applications in areas like catalysis and materials science (Darbinyan et al., 2022).

Conformational Energetics

  • Research on the conformational energetics of azepane and its derivatives provides insights into the molecular behavior of these compounds, which is crucial for their applications in various fields (Freitas et al., 2014).

Glycosidase Inhibition

  • Azepane structures have been studied for their role as glycosidase inhibitors, which is relevant in the development of treatments for diseases like diabetes (Martínez-Mayorga et al., 2004).

Synthesis and Ring Expansion

  • Innovative methods for the synthesis and ring expansion of azepane derivatives have been developed, expanding the potential applications of these compounds in chemical synthesis (Wojaczyńska et al., 2012).

Azepanium Ionic Liquids

  • Azepane has been used to synthesize a new family of room temperature ionic liquids. These have potential applications in green chemistry and industrial processes (Belhocine et al., 2011).

Drug Discovery

  • Azepane-based motifs have significant pharmaceutical significance, with over 20 FDA-approved drugs containing azepane. They are used in treating various diseases and hold promise for the development of new therapeutic agents (Zha et al., 2019).

Safety and Hazards

The safety and hazards associated with azepane derivatives would depend on their specific structure. For example, 2-(1-Azepanyl)ethanol is classified as causing serious eye irritation and is harmful to aquatic life .

Future Directions

The future directions in the study of azepane derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in pharmaceuticals .

properties

IUPAC Name

2-(azepan-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-8(10-12)7-11-5-3-1-2-4-6-11/h12H,1-7H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLZDRMKPOUTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588187
Record name (1Z)-(Azepan-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98487-54-8
Record name (1Z)-(Azepan-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azepan-1-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
2-(azepan-1-yl)-N'-hydroxyethanimidamide

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